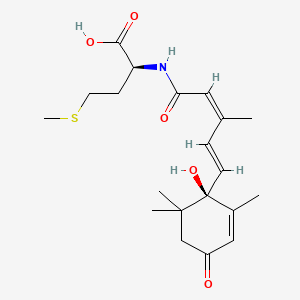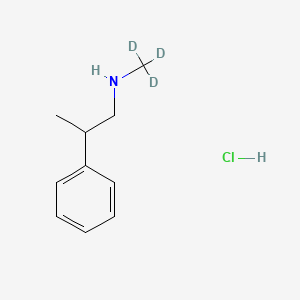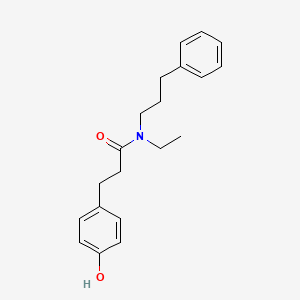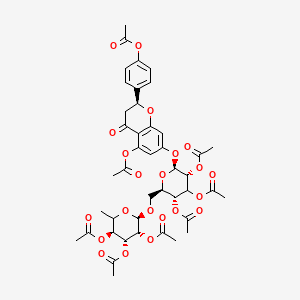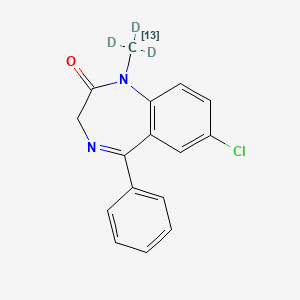
Diazepam-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazepam-13C,d3: is a stable isotope-labeled compound of diazepam, a well-known benzodiazepine. Diazepam is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties. The stable isotope labeling, such as with carbon-13 and deuterium, is often used in research to trace the metabolic pathways and pharmacokinetics of the compound without altering its chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-13C,d3 involves the incorporation of carbon-13 and deuterium into the diazepam molecule. One common method starts with the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
化学反应分析
Types of Reactions: Diazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam, temazepam, and oxazepam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents
Major Products:
Oxidation: Nordiazepam, temazepam, oxazepam.
Reduction: Reduced diazepam derivatives.
Substitution: Various substituted diazepam derivatives
科学研究应用
Chemistry: Diazepam-13C,d3 is used in chemical research to study the metabolic pathways and degradation products of diazepam. The stable isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of diazepam in various organisms. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted .
Medicine: In medical research, this compound is used to develop and test new formulations of diazepam. It is also used in clinical studies to monitor the drug’s behavior in the human body, providing insights into its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of diazepam products .
作用机制
Diazepam-13C,d3 exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the GABA-A receptor, increasing the frequency of chloride channel openings and leading to hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability, producing its anxiolytic, anticonvulsant, and sedative effects .
相似化合物的比较
Alprazolam: Another benzodiazepine with a shorter half-life and higher potency.
Clonazepam: Known for its long half-life and use in treating seizures.
Lorazepam: Often used for its anxiolytic and sedative properties.
Midazolam: Used primarily for its rapid onset and short duration of action
Uniqueness: Diazepam-13C,d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in both research and industrial applications .
属性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
288.75 g/mol |
IUPAC 名称 |
7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3 |
InChI 键 |
AAOVKJBEBIDNHE-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


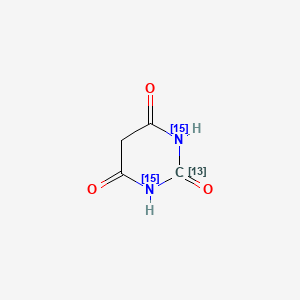
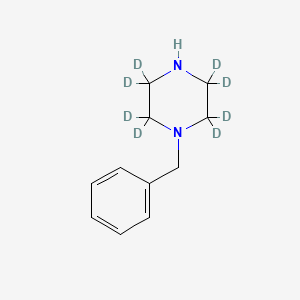
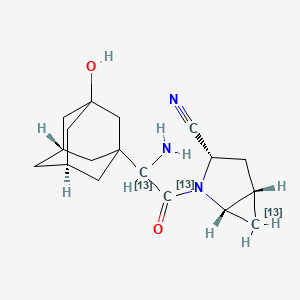
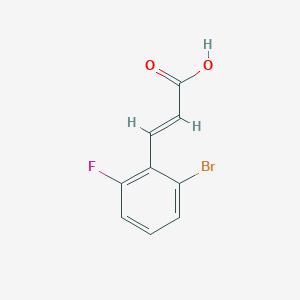
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
